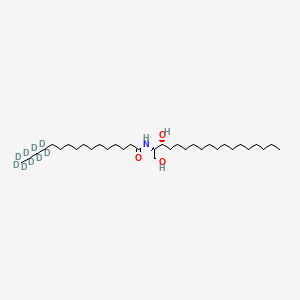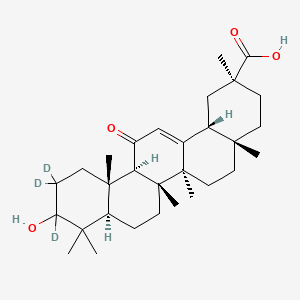
Cabotegravir-d3 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabotegravir-d3 (sodium) is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a stable isotope-labeled version of cabotegravir, which allows for more precise pharmacokinetic and pharmacodynamic studies. Cabotegravir-d3 (sodium) is particularly valuable in clinical research due to its enhanced stability and ability to provide more accurate data in drug metabolism and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cabotegravir-d3 (sodium) involves multiple steps, starting with the introduction of deuterium atoms into the cabotegravir molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route includes the formation of the core structure of cabotegravir, followed by the incorporation of deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of cabotegravir-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The final product is then formulated into a stable sodium salt form for use in research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Cabotegravir-d3 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from these reactions include various metabolites of cabotegravir-d3, which are analyzed to understand its pharmacokinetic profile. These metabolites are crucial for determining the drug’s efficacy, safety, and potential side effects .
Scientific Research Applications
Cabotegravir-d3 (sodium) has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and degradation products of cabotegravir. In biology and medicine, it is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body. This compound is also used in clinical trials to evaluate the efficacy and safety of cabotegravir-based therapies for HIV-1 prevention and treatment .
Mechanism of Action
Cabotegravir-d3 (sodium) exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, cabotegravir-d3 prevents the integration of the viral genome into the host cell’s DNA. This inhibition blocks the replication of the virus, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cabotegravir-d3 (sodium) include other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, dosing regimens, and side effect profiles .
Uniqueness: Cabotegravir-d3 (sodium) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in clinical research, particularly in the development and optimization of HIV-1 therapies .
Properties
Molecular Formula |
C19H16F2N3NaO5 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
sodium;(3R,6S)-12-[[dideuterio-(3-deuterio-2,4-difluorophenyl)methyl]carbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate |
InChI |
InChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1/i4D,5D2; |
InChI Key |
AEZBWGMXBKPGFP-YDBLSTQKSA-M |
Isomeric SMILES |
[2H]C1=C(C=CC(=C1F)C([2H])([2H])NC(=O)C2=CN3C[C@@H]4N([C@H](CO4)C)C(=O)C3=C(C2=O)[O-])F.[Na+] |
Canonical SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)



![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)




![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)


